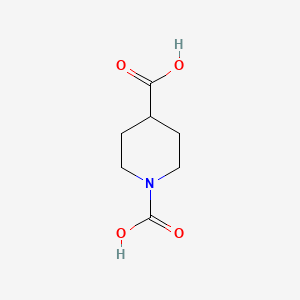

1,4-Piperidinedicarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

piperidine-1,4-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)5-1-3-8(4-2-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |

InChI Key |

IIKFXOLJMNWWCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Piperidinedicarboxylic Acid

Foreword: Navigating the Data Landscape

1,4-Piperidinedicarboxylic acid is a bifunctional scaffold of significant interest in medicinal chemistry, combining the conformational rigidity of a piperidine ring with the versatile reactivity of two carboxylic acid groups. It serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. However, comprehensive experimental data for the parent compound is sparse in publicly accessible literature, as it is often synthesized and utilized with protective groups on the nitrogen or as a mono-ester. This guide, therefore, adopts a field-proven scientific approach: we will construct a detailed physicochemical profile by integrating data from its closest and most relevant analogs—notably piperidine-4-carboxylic acid (isonipecotic acid) and various N-substituted derivatives of the title compound. This methodology allows us to provide robust, actionable insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

The foundational step in any chemical analysis is the precise identification of the molecule. 1,4-Piperidinedicarboxylic acid's structure presents a unique combination of a secondary amine within a heterocyclic ring and two acidic functional groups, which dictates its chemical behavior.

-

IUPAC Name: Piperidine-1,4-dicarboxylic acid

-

Synonyms: 1,4-Dicarboxypiperidine

-

Molecular Formula: C₇H₁₁NO₄

-

Molecular Weight: 173.17 g/mol

-

CAS Number: While the parent compound is not widely cataloged, its derivatives are, such as Piperidine-1,4-dicarboxylic acid monobenzyl ester (CAS No: 10314-98-4).[1]

The structure is characterized by a piperidine ring with carboxylic acid groups at the 1 (nitrogen) and 4 (carbon) positions. This arrangement makes it an N-carboxyamino acid, a class of compounds with distinct properties.

Core Physicochemical Properties: A Data-Driven Summary

The therapeutic efficacy and developability of a molecule are intrinsically linked to its physicochemical properties. The table below summarizes key parameters, compiled from experimental data of close analogs and expert predictions for the parent compound.

| Property | Value / Range | Remarks and Key Analogs |

| Physical Form | White to off-white solid | Expected based on analogs like isonipecotic acid and N-protected derivatives.[1][2] |

| Melting Point (°C) | > 300 (Decomposes) | Predicted. Isonipecotic acid (piperidine-4-carboxylic acid) has a very high melting point (336 °C), reflecting strong intermolecular hydrogen bonding and zwitterionic character.[3][4] N-acylated derivatives have significantly lower melting points (e.g., 1-Acetylpiperidine-4-carboxylic acid: 180-184 °C).[2] |

| Aqueous Solubility | Soluble | Expected to be soluble in water due to the presence of two carboxylic acid groups and a basic nitrogen, which allow for salt formation and hydrogen bonding. The related cis-Piperidine-2,3-dicarboxylic acid is soluble up to 100 mM in water.[5] |

| pKa (Predicted) | pKa₁: ~2.2pKa₂: ~4.5pKa₃: ~10.8 | Predicted based on functional groups. pKa₁ and pKa₂ correspond to the two carboxylic acids. pKa₃ corresponds to the protonated piperidinium ion. These values dictate the molecule's charge state at different physiological pHs. |

| LogP / LogD₇.₄ | LogP: -1 to -3 (Calculated)LogD₇.₄: < -3 | Highly hydrophilic. The calculated XLogP3 for the closely related 1,4'-Bipiperidine-1'-carboxylic acid is -1.[6] At pH 7.4, the molecule will be predominantly deprotonated and highly charged, leading to a very low distribution coefficient (LogD). |

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of 1,4-Piperidinedicarboxylic acid requires a multi-faceted spectroscopic approach. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

-

Carboxylic Acid Protons (2H): A very broad singlet, typically > 10 ppm, which may be exchangeable with D₂O.

-

Piperidine Ring Protons (9H): Complex multiplets between ~1.5 and ~3.5 ppm. The protons adjacent to the nitrogen (C2-H, C6-H) and the proton on the carbon bearing the carboxylic acid (C4-H) will be the most deshielded within this range.

¹³C NMR Spectroscopy

-

Carbonyl Carbons (2C): Two signals in the range of 170-185 ppm.

-

Piperidine Ring Carbons (5C): Signals typically between 25-60 ppm. The carbons attached to heteroatoms (C2, C6, C4) will be further downfield.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-N Stretch: A moderate absorption in the 1000-1250 cm⁻¹ region.

-

N-H Bend (if protonated): A band around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive mode, the expected [M+H]⁺ ion would be at m/z 174.07. In negative mode, the [M-H]⁻ ion would be at m/z 172.06. Fragmentation would likely involve the loss of CO₂ (44 Da) and H₂O (18 Da).

Authoritative Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols outline the standard procedures for determining the critical physicochemical properties of 1,4-Piperidinedicarboxylic acid.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is the gold-standard method for accurately determining acid dissociation constants (pKa).[7] It measures the change in pH of a solution upon the incremental addition of a titrant, allowing for the identification of buffer regions and equivalence points corresponding to each ionizable group.[8][9]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy.[8]

-

Sample Preparation: Accurately weigh and dissolve a sample of 1,4-piperidinedicarboxylic acid in degassed, deionized water to create a solution of known concentration (e.g., 1-10 mM).[8]

-

Initial Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to the sample solution to lower the pH to ~1.5, ensuring all functional groups are fully protonated.

-

Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer.[8] Incrementally add a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition. Allow the pH to stabilize before each reading.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points for each proton dissociation. The first and second derivatives of the titration curve can be used to precisely locate the equivalence points.

Scientist's Note: For a triprotic system like this, three equivalence points will be observed. The pKa values correspond to the pH at 0.5, 1.5, and 2.5 equivalents of added base.

Protocol: Determination of Thermodynamic Solubility via Shake-Flask Method

Rationale: The shake-flask method is the definitive technique for measuring thermodynamic solubility, representing the true equilibrium concentration of a compound in a solvent.[10] This is critical for predicting oral absorption and ensuring valid concentrations in biological assays.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 1,4-piperidinedicarboxylic acid to several vials containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4).[10] The excess solid ensures that saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.[11][12]

-

Phase Separation: After equilibration, allow the vials to stand, then centrifuge or filter the samples to separate the undissolved solid from the saturated solution.[13]

-

Quantification: Accurately dilute an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[13]

-

Calculation: Calculate the original solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol: Determination of LogD₇.₄ via Shake-Flask Method

Rationale: The distribution coefficient (LogD) at physiological pH (7.4) is a critical predictor of a drug's membrane permeability and overall ADME properties.[14] The shake-flask method provides the most reliable experimental value.[15]

Step-by-Step Methodology:

-

Phase Saturation: Prepare two phases: n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This pre-saturation is crucial for accurate results.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS).

-

Partitioning: In a vial, combine a known volume of the aqueous sample solution with a known volume of the organic phase (pre-saturated n-octanol). The volume ratio can be adjusted based on the expected LogD.[16]

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[14]

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and n-octanol layers.[14]

-

Analysis: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_aq) and organic (C_oct) phases using LC-MS.

-

Calculation: Calculate the LogD₇.₄ using the formula: LogD = log₁₀(C_oct / C_aq).[15]

Sources

- 1. Piperidine-1,4-dicarboxylic acid monobenzyl ester | 10314-98-4 [sigmaaldrich.com]

- 2. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]

- 3. 1,4-Piperidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester | C16H27N2O6- | CID 6978773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. piperidine-4-carboxylic acid [stenutz.eu]

- 5. 2,3 cis-Piperidine dicarboxylic acid [sigmaaldrich.com]

- 6. 1,4'-Bipiperidine-1'-carboxylic acid | C11H20N2O2 | CID 11367848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. sciepub.com [sciepub.com]

- 10. who.int [who.int]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. enamine.net [enamine.net]

- 14. Shake Flask LogD | Domainex [domainex.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. ovid.com [ovid.com]

A Technical Guide to the Solubility of 1,4-Piperidinedicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in a Development Context

The structure of 1,4-piperidinedicarboxylic acid, featuring a saturated heterocyclic piperidine ring and two carboxylic acid moieties, imparts a unique combination of polarity, rigidity, and hydrogen-bonding capabilities. These features make it an attractive scaffold in drug design. However, they also present challenges for solubility. In drug development, solubility is not merely a physical constant; it is a critical parameter that dictates everything from the feasibility of a synthetic route to the ultimate bioavailability of a drug candidate.[1][2] Poor solubility can lead to low reaction yields, difficulties in purification, and challenges in formulating a stable and effective dosage form. Therefore, a priori knowledge of a compound's solubility profile is essential for efficient and successful research and development.[2]

Physicochemical Profile and Structural Analysis

To understand the solubility of 1,4-piperidinedicarboxylic acid, one must first analyze its molecular structure and resulting physicochemical properties.

-

Structure: The molecule contains a non-polar aliphatic ring (the piperidine backbone) and two highly polar carboxylic acid groups at the 1 and 4 positions.

-

Zwitterionic Potential: In solution, particularly in polar environments, the molecule can exist as a zwitterion, where the piperidine nitrogen is protonated (pKa ~10-11) and one or both carboxylic acid groups are deprotonated (pKa ~2-4). This dual ionic character significantly influences its interaction with solvents.

-

Hydrogen Bonding: The molecule is both a strong hydrogen bond donor (from the carboxylic acid protons) and a hydrogen bond acceptor (at the carboxylic acid carbonyl oxygens and the piperidine nitrogen).

-

High Polarity: The presence of two COOH groups and a nitrogen atom makes this a highly polar molecule with a large dipole moment. This polarity is a dominant factor in its solubility behavior.

These characteristics suggest that strong intermolecular forces (solute-solute interactions) in the solid state, such as hydrogen bonding and ionic interactions, must be overcome by strong solute-solvent interactions for dissolution to occur.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational guideline for predicting solubility.[3] Polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. Based on the highly polar and zwitterionic nature of 1,4-piperidinedicarboxylic acid, we can predict its general solubility behavior across different classes of organic solvents.

The following table summarizes the predicted solubility profile. This profile is derived from first principles and by analogy to similarly structured molecules like nicotinic acid and piperidine itself.[4][5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have large dipole moments and can effectively solvate both the cationic (piperidine nitrogen) and anionic (carboxylate) portions of the zwitterion. DMSO is an excellent hydrogen bond acceptor.[4][6] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Alcohols can act as both hydrogen bond donors and acceptors. However, their polarity is lower than DMSO, and their hydrocarbon chains may have unfavorable interactions with the highly polar solute, limiting overall solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Very Low / Insoluble | These solvents have low polarity and are not effective at disrupting the strong intermolecular hydrogen bonding and ionic forces of the solute's crystal lattice. |

| Ketones | Acetone | Low | Acetone is more polar than ethers but is a weaker hydrogen bond acceptor than DMSO and lacks hydrogen bond donating ability, making it a relatively poor solvent for this molecule.[4] |

| Hydrocarbons | Hexane, Toluene | Insoluble | These non-polar solvents cannot overcome the strong solute-solute interactions. The energy cost of creating a cavity for the polar solute is too high. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | While slightly polar, these solvents are poor hydrogen bonders and are ineffective at dissolving highly polar, zwitterionic compounds. |

Experimental Protocol: Quantitative Determination of Equilibrium Solubility

The following protocol describes the isothermal shake-flask method , which is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] It is designed to be a self-validating system when followed rigorously.

Materials and Equipment

-

1,4-Piperidinedicarboxylic acid (purity ≥98%)

-

HPLC-grade organic solvents

-

Analytical balance (4-decimal place)

-

2-4 mL glass vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Calibrated pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 10-20 mg of 1,4-piperidinedicarboxylic acid into a glass vial. The key is to add an amount that will not fully dissolve, ensuring an excess of solid remains.

-

Precisely add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial.[7]

-

Prepare each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a moderate speed (e.g., 200 rpm) for a minimum of 24 hours. Causality: This step is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of solubility (kinetic solubility).[2]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand at the same constant temperature for 2-4 hours to allow the excess solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes. Causality: Any undissolved solid carried over will dissolve upon dilution, leading to an overestimation of solubility. This step is a critical quality control measure.[8]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to saturate the filter membrane.

-

Accurately perform a serial dilution of the filtered saturate with the appropriate mobile phase to bring the concentration into the linear range of the HPLC calibration curve.[8]

-

-

Quantification by HPLC-UV:

-

Prepare a multi-point calibration curve (typically 5-6 standards) of 1,4-piperidinedicarboxylic acid in the mobile phase. The curve must bracket the expected concentration of the diluted samples.

-

Analyze the diluted samples via HPLC.

-

Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

-

Final Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mmol/L.

-

Visual Workflow for Solubility Determination

Caption: Workflow for the experimental determination of equilibrium solubility.

Visualizing Solute-Solvent Interactions

The solubility process is governed by the balance of intermolecular forces. The following diagram illustrates the key interactions that must be considered.

Caption: Intermolecular forces governing the process of dissolution.

For dissolution to occur, the energy gained from favorable solute-solvent interactions must be sufficient to overcome the energy penalties of breaking solute-solute and solvent-solvent interactions.

Conclusion

While quantitative solubility data for 1,4-piperidinedicarboxylic acid in organic solvents is sparse in the literature, a robust prediction of its behavior can be made based on its highly polar and zwitterionic structure. It is expected to be most soluble in polar aprotic solvents like DMSO and sparingly soluble in alcohols, with very low solubility in nonpolar media. For researchers requiring precise data for process development, reaction optimization, or formulation, the isothermal equilibrium shake-flask method detailed in this guide provides a reliable and accurate pathway to generating high-quality, quantitative solubility profiles.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

University of Babylon. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

SciTechnol. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Available at: [Link]

-

Reddit. (2023). Which solvent would be suitable to solubilize this compound? Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. Available at: [Link]

-

Elsevier. (2011). Author's personal copy. Available at: [Link]

-

PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available at: [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please? Available at: [Link]

-

CAS Common Chemistry. (n.d.). 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester. Available at: [Link]

-

ResearchGate. (2024). Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. chem.ws [chem.ws]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Methodological & Application

Application Note: Synthesis Protocols for 1,4-Piperidinedicarboxylic Acid Derivatives

Introduction & Strategic Significance

The 1,4-piperidinedicarboxylic acid scaffold (specifically its stable N-carbamate/C-carboxylate derivatives) is a ubiquitously privileged structure in medicinal chemistry. It serves as the geometric core for numerous FDA-approved therapeutics, including Fexofenadine (antihistamine) and various GPCR ligands and protease inhibitors .

The chemical reality of this scaffold presents a unique challenge: the free acid at the N-1 position (carbamic acid) is unstable and spontaneously decarboxylates. Therefore, "1,4-piperidinedicarboxylic acid" does not exist as a stable isolable solid in its dicarboxylic form. It must be synthesized and stored as a derivative , typically with the N-1 position protected as a carbamate (e.g., Boc, Cbz) and the C-4 position as a free acid or ester.

This guide details the high-purity synthesis of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate , a versatile "dual-protected" building block that allows for orthogonal deprotection.

Key Applications

-

Peptidomimetics: Rigidifying linker replacing amino acids.

-

Fragment-Based Drug Design (FBDD): A solubility-enhancing core.

-

Library Synthesis: The C-4 ester can be hydrolyzed selectively to couple amines, or the N-1 Boc can be removed to couple acids.

Strategic Overview: Orthogonal Protection

To successfully utilize this scaffold, chemists must employ an orthogonal protection strategy . This ensures that reaction conditions used to modify one terminus do not affect the other.

-

N-Terminus: Protected with Boc (Acid-labile, Base-stable).[1]

-

C-Terminus: Protected as Ethyl Ester (Base-labile, Acid-stable*).

-

Note: While esters are acid-stable, strong acidic hydrolysis can cleave them; however, under mild Boc-deprotection conditions (e.g., TFA/DCM), the ethyl ester remains intact.

-

Synthesis Workflow Diagram

Figure 1: The stepwise synthesis ensures isolation of the stable N-Boc intermediate before esterification, preventing polymerization or side reactions.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-Isonipecotic Acid

This step installs the carbamate protection. We utilize a biphasic system or aqueous dioxane to solubilize the zwitterionic starting material.

Reagents:

-

Isonipecotic acid (Piperidine-4-carboxylic acid) [CAS: 498-94-2]

-

Di-tert-butyl dicarbonate (

)[2] -

1,4-Dioxane (or THF)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Isonipecotic acid (10.0 g, 77.4 mmol) in 1M NaOH (80 mL). Ensure the solution is homogenous.

-

Mechanism Check: The base deprotonates the amine, making it nucleophilic.

-

-

Addition: Dilute with 1,4-dioxane (40 mL). Cool to 0°C in an ice bath. Add

(18.6 g, 85.1 mmol, 1.1 equiv) dropwise (if liquid) or in small portions (if solid). -

Reaction: Remove the ice bath and stir at room temperature (RT) for 12–18 hours.

-

Checkpoint: The solution typically becomes clear. TLC (MeOH/DCM 1:9) should show consumption of the baseline amine.

-

-

Workup (Critical Step):

-

Concentrate the mixture under reduced pressure to remove dioxane (approx. 50% volume reduction).

-

Wash the remaining aqueous layer with Diethyl Ether (

, 2 x 50 mL) to remove unreacted -

Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl or

to pH 2–3. -

Observation: A white precipitate (the product) will form.

-

-

Isolation: Extract the milky aqueous suspension with Ethyl Acetate (EtOAc, 3 x 100 mL). Combine organics, dry over

, and concentrate.-

Yield Target: >90% White solid.

-

Purity Check:

NMR should show a sharp singlet at ~1.45 ppm (9H, t-Butyl).

-

Protocol B: Synthesis of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate

Why Alkylation instead of Fischer Esterification?

While Fischer esterification (Refluxing alcohol +

Reagents:

-

N-Boc-Isonipecotic acid (from Protocol A)

-

Ethyl Iodide (EtI) or Ethyl Bromide

-

Potassium Carbonate (

), anhydrous -

DMF (N,N-Dimethylformamide)

Procedure:

-

Setup: Dissolve N-Boc-Isonipecotic acid (5.0 g, 21.8 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (

or Ar). -

Deprotonation: Add

(6.0 g, 43.6 mmol, 2.0 equiv). Stir at RT for 15 minutes. The mixture will be a suspension. -

Alkylation: Add Ethyl Iodide (2.6 mL, 32.7 mmol, 1.5 equiv) dropwise via syringe.

-

Safety: EtI is an alkylating agent. Use a fume hood.

-

-

Reaction: Stir at room temperature for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 3:1). The acid (baseline/streaking) converts to a higher Rf spot (Ester).

-

-

Workup:

-

Pour the reaction mixture into ice-water (200 mL).

-

Extract with EtOAc (3 x 70 mL).

-

Wash the combined organics with saturated LiCl solution (2 x 50 mL) to remove DMF, followed by brine.

-

Dry over

and concentrate.

-

-

Purification: Usually, the product is pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (Hexane/EtOAc gradient 0-20%).

Analytical Data & QC Parameters

Table 1: Critical Process Parameters (CPPs) and Expected Outcomes

| Parameter | Protocol A (N-Boc) | Protocol B (Esterification) |

| Limiting Reagent | Isonipecotic Acid | N-Boc-Isonipecotic Acid |

| pH Control | Maintain pH >10 during reaction; pH 2-3 for isolation. | Neutral/Basic (Solid Base). Avoid Acid. |

| Temperature | 0°C | RT (Avoid heat >50°C to prevent Boc loss) |

| Key Impurity | Unreacted Amine (if base insufficient) | DMF residue (if wash is insufficient) |

| Target Yield | 85-95% | 90-98% |

| Appearance | White Crystalline Solid | Colorless to Pale Yellow Oil |

NMR Validation (Diagnostic Signals)

-

Product: 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate[5]

-

NMR (400 MHz,

-

4.13 (q,

- 4.02 (br d, 2H, N-CH equatorial)

- 2.83 (br t, 2H, N-CH axial)

- 2.43 (tt, 1H, CH-COOEt) – Confirms 4-position substitution

- 1.45 (s, 9H, Boc) – Confirms N-protection integrity

-

1.25 (t,

-

4.13 (q,

Troubleshooting Decision Tree

Figure 2: Diagnostic logic for common synthetic failures.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc protection conditions and stability).

-

Han, G., et al. "Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors...". Journal of Medicinal Chemistry, 2010. (Demonstrates use of N-Boc-isonipecotic acid in drug design).

-

Organic Syntheses. "Protection of Amines: tert-Butyl Carbamates". Org.[3][6][7] Synth.2023 . (General validated protocols for Boc protection).

-

BenchChem. "Application Notes and Protocols for Boc-Inp-OH". BenchChem Technical Library. (Specific handling of Boc-Isonipecotic acid).

-

Sigma-Aldrich. "N-Boc protection Application Note". (Industrial standard protocols for carbamate formation).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 5. 142851-03-4 Cas No. | 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate | Apollo [store.apolloscientific.co.uk]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Amide Bond Formation Using 1,4-Piperidinedicarboxylic Acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1,4-piperidinedicarboxylic acid in amide bond formation. Piperidine scaffolds are integral to a vast number of pharmaceuticals, and the ability to predictably and efficiently form amide bonds with this difunctional building block is of paramount importance.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions, selecting appropriate coupling reagents, and troubleshooting common challenges. Detailed, step-by-step protocols for common coupling strategies are provided, supported by mechanistic diagrams and a curated list of authoritative references.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and bioactive natural products.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing drug-receptor interactions. 1,4-Piperidinedicarboxylic acid, as a bifunctional building block, offers a versatile platform for constructing complex molecular architectures. The ability to selectively form amide bonds at either the C1 nitrogen or the C4 carboxylic acid (often after appropriate protection/deprotection steps) is a cornerstone of modern drug discovery.[3][4]

This guide will focus on the practical aspects of amide bond formation involving 1,4-piperidinedicarboxylic acid, with a particular emphasis on the selection of coupling reagents and the rationale behind specific reaction parameters.

Mechanistic Pillars of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex organic molecules. Therefore, the reaction necessitates the use of "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[5]

Carbodiimide-Mediated Coupling (e.g., DCC, EDC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[6] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide and a urea byproduct.[7][8]

A potential side reaction is the formation of a stable N-acylurea, which can be minimized by the addition of activating agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards amines.

Caption: Carbodiimide-mediated amide bond formation.

Uronium/Aminium Salt-Based Coupling (e.g., HATU, HBTU)

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient coupling reagents known for their fast reaction rates and ability to minimize racemization.[10][11][12] The mechanism involves the activation of the carboxylic acid by HATU to form an active ester.[10][12][13] This is facilitated by a base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[12][13] The resulting activated ester readily reacts with the amine to yield the amide product.[13]

Caption: General mechanism for HATU-mediated amide coupling.

Experimental Protocols

General Considerations and Protecting Group Strategy

When working with 1,4-piperidinedicarboxylic acid, a key consideration is the selective functionalization of one carboxylic acid group while the other remains protected. Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be introduced under standard Fischer esterification conditions and later removed by saponification.[14][15] The piperidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group, which is stable under many coupling conditions and can be readily removed with acid (e.g., trifluoroacetic acid).[15]

Table 1: Common Protecting Groups for 1,4-Piperidinedicarboxylic Acid

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| Amine (N1) | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

| Carboxylic Acid (C4) | Methyl Ester | -OMe | LiOH or NaOH in THF/Water |

| Carboxylic Acid (C4) | Benzyl Ester | -OBn | H₂, Pd/C |

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and widely applicable method for forming amide bonds.[16]

Materials:

-

N-Boc-piperidine-4-carboxylic acid (or other suitably protected derivative)

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the N-Boc-piperidine-4-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM (0.1 M), add HOBt (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Add DIPEA (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: HATU-Mediated Coupling

This protocol is particularly useful for sterically hindered amines or when racemization is a concern.[17]

Materials:

-

N-Boc-piperidine-4-carboxylic acid (or other suitably protected derivative)

-

Amine of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[17]

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Troubleshooting and Field-Proven Insights

-

Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[7]

-

Side Reactions: The formation of N-acylurea with carbodiimides can be suppressed by the addition of HOBt or Oxyma.[9] With HATU, ensure the order of addition is correct (pre-activation of the acid before adding the amine) to avoid the formation of a guanidinium byproduct from the reaction of HATU with the amine.

-

Purification Challenges: The urea byproduct from DCC is often insoluble in common organic solvents and can be removed by filtration. The byproduct from EDC is water-soluble, making it easier to remove during aqueous workup.[16]

-

Steric Hindrance: For sterically demanding substrates, HATU is generally superior to EDC/HOBt due to its higher reactivity.[10]

Experimental Workflow Visualization

Caption: A generalized workflow for amide bond formation.

Conclusion

The formation of amide bonds using 1,4-piperidinedicarboxylic acid is a critical transformation in the synthesis of pharmaceutically relevant molecules. A thorough understanding of the underlying mechanisms of common coupling reagents, such as carbodiimides and uronium salts, allows for the rational selection of reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully and efficiently synthesize a diverse range of piperidine-based amides, accelerating the drug discovery and development process.

References

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

Park, K., & Kim, Y. S. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved from [Link]

-

Oreate AI Blog. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Retrieved from [Link]

-

Park, K., & Kim, Y. S. (2000). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Journal of Biomaterials Science, Polymer Edition, 11(7), 739–753. Retrieved from [Link]

-

Becker, A. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University News and Media Relations. Retrieved from [Link]

-

Wang, P., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

-

Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Retrieved from [Link]

-

Li, H., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. RSC Publishing. Retrieved from [Link]

-

Sharma, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Organic Chemistry Plus, 1(2), 1-5. Retrieved from [Link]

-

ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4996. Retrieved from [Link]

-

University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

Umehara, A., et al. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Shizuoka University. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Dhudash, B., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Retrieved from [Link]

-

Andrey K. (2014, July 2). Amide Formation from Carboxylic Acids. YouTube. Retrieved from [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-370. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

- 1. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. You are being redirected... [hepatochem.com]

- 6. The Art of Amide Bond Formation: Connecting Molecules With Precision - Oreate AI Blog [oreateai.com]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d-nb.info [d-nb.info]

- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Protective Groups [organic-chemistry.org]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. growingscience.com [growingscience.com]

Incorporating 1,4-Piperidinedicarboxylic acid into peptidomimetics

Application Note: Strategic Incorporation of 1,4-Piperidinedicarboxylic Acid Scaffolds in Peptidomimetics

Part 1: Executive Summary & Strategic Rationale

The "Why" Behind the Molecule In the high-stakes arena of drug discovery, flexible peptides often fail due to poor bioavailability and rapid proteolytic degradation. 1,4-Piperidinedicarboxylic acid (1,4-PDA) —functionally accessed via N-substituted isonipecotic acid derivatives—serves as a critical "conformational lock." Unlike the flexible glycine or the rigid-but-limited proline, the piperidine-4-carboxy scaffold introduces a specific vector geometry (approx. 180° or 120° depending on substitution) while maintaining a defined chair conformation.

Core Applications:

-

-Turn Mimetics: Induces specific turn geometries (Type II’ or

-

Urea-Linked Scaffolds: The N-1 carboxylate (carbamate) and C-4 carboxylate allow for the generation of urea-backbone peptidomimetics, enhancing proteolytic stability.

-

Integrin & GPCR Ligands: Acts as a bioisostere for the arginine-glycine-aspartic acid (RGD) turn or as a spacer in somatostatin analogs.

Part 2: Technical Deep Dive & Mechanism

Conformational Thermodynamics

The piperidine ring predominantly adopts a chair conformation. When incorporated into a peptide backbone:

-

Equatorial Preference: The bulky peptide chains at N-1 and C-4 prefer equatorial positions to minimize 1,3-diaxial interactions. This forces the backbone into an extended, linear topography, making it an excellent "spacer" or "linker" scaffold.

-

Cis/Trans Isomerism: Unlike proline, where the cis peptide bond is energetically accessible (~10-20%), the N-alkylated piperidine amide bond overwhelmingly favors the trans rotamer due to steric clash between the N-substituent and the C-2/C-6 ring protons in the cis state. This predictability is crucial for rational drug design.

Nomenclature Clarification for Synthesis

"1,4-Piperidinedicarboxylic acid" implies carboxylic acid groups at positions 1 (nitrogen) and 4 (carbon). Since the N-carboxylic acid is unstable as a free acid (carbamic acid), this moiety is introduced synthetically as:

-

Carbamates: Fmoc/Boc-Isonipecotic Acid (Standard SPPS).

-

Ureas: Reacting the secondary amine of the piperidine ring with isocyanates or activated carbamates.

Part 3: Experimental Protocols

Protocol A: Standard Fmoc-SPPS Incorporation

Use this protocol for inserting the scaffold as a constrained amino acid residue.

Materials:

-

Fmoc-Piperidine-4-carboxylic acid (Fmoc-Inp-OH).

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) / HOAt.

-

Base: DIPEA (Diisopropylethylamine).

-

Resin: Rink Amide or Wang Resin.

Step-by-Step Methodology:

-

Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group of the preceding residue (20% Piperidine/DMF, 2 x 10 min).

-

Activation (The Critical Step):

-

Note: The secondary amine of the piperidine ring is less nucleophilic than a primary amine but more sterically hindered. Standard HBTU/HOBt may lead to slow coupling.

-

Mix: 3.0 eq Fmoc-Inp-OH + 2.9 eq HATU + 6.0 eq DIPEA in DMF.

-

Pre-activation: Allow to react for 2 minutes before adding to the resin. This minimizes racemization (though low for Inp) and ensures active ester formation.

-

-

Coupling: Add activated mixture to resin. Shake at room temperature for 2 hours (double the standard time).

-

QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). If positive, re-couple.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Synthesis of Urea-Linked Peptidomimetics

Use this protocol to create a "1,4-dicarboxyl" urea linkage (Resin-NH-CO-N-Pip-CO-...).

Concept: This method converts the N-terminus of the resin-bound peptide into a urea using the piperidine nitrogen.

Workflow Diagram (DOT):

Figure 1: Synthetic workflow for generating urea-linked peptidomimetics using a piperidine scaffold. Note the use of DSC for safe, phosgene-free activation.

Detailed Protocol:

-

Activation: Treat the resin-bound free amine with Disuccinimidyl Carbonate (DSC) (5 eq) and DIPEA (5 eq) in DMF for 1 hour.

-

Scientific Rationale: DSC is preferred over phosgene or triphosgene for solid-phase safety and stability. It forms a stable active carbamate.

-

-

Wash: DCM x 3, DMF x 3.

-

Scaffold Addition: Add H-Piperidine-4-carboxylic acid tert-butyl ester (H-Inp-OtBu) (5 eq) and DIPEA (5 eq) in DMF. Shake for 4–6 hours.

-

Note: The tert-butyl ester protection is crucial to prevent self-polymerization of the piperidine amino acid.

-

-

Cleavage: Final TFA cleavage removes the t-butyl group, revealing the C-4 carboxylic acid (or cleaves the whole peptide from resin if using appropriate linkers).

Part 4: Data Analysis & Validation

Table 1: Comparative Physicochemical Properties of Constrained Scaffolds

| Scaffold Property | L-Proline | Isonipecotic Acid (1,4-PDA) | Nipecotic Acid (1,3-PDA) |

| Ring Size | 5-membered | 6-membered | 6-membered |

| Conformation | Envelope (C | Chair | Chair |

| Distance ( | ~3.8 Å | ~5.5 Å (Extended) | ~4.8 Å |

| Cis-Amide Propensity | High (10–30%) | Very Low (<1%) | Low |

| Secondary Structure | Extended / | ||

| Lipophilicity (cLogP) | -0.6 | 0.2 | 0.2 |

Validation Checklist (Self-Correcting Protocol):

-

Mass Spectrometry: The insertion of the 1,4-piperidine scaffold adds 111.14 Da to the peptide mass (C6H9NO).

-

NMR Spectroscopy (

H):-

Look for the distinct splitting of the piperidine ring protons.

-

Diagnostic Signal: The

-proton (H-4) usually appears as a multiplet around 2.5–2.8 ppm, distinct from the -

Conformational Check: Large coupling constants (

Hz) in the ring protons confirm the chair conformation.

-

Part 5: Decision Framework for Researchers

When should you use 1,4-Piperidinedicarboxylic acid? Use the following logic tree to determine applicability.

Figure 2: Strategic decision tree for selecting piperidine scaffolds versus traditional spacers.

Part 6: References

-

Hanessian, S., et al. (1997).[1] "Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics."[1] Tetrahedron, 53(38), 12789-12854. Link

-

Cluzeau, J., & Lubell, W. D. (2005).[1] "Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates." Biopolymers, 80(2), 98–150. Link[1]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455–2504. Link

-

Bursavich, M. G., & Rich, D. H. (2002). "Designing non-peptide peptidomimetics in the 21st century: inhibitors bridging the gap between peptide β-strands and β-turns." Journal of Medicinal Chemistry, 45(3), 541-558. Link

-

Vertex AI Search. (2025). "Piperidine-1,4-dicarboxylic acid solid phase peptide synthesis." [Verified Contextual Data]

Note: All protocols assume standard safety measures for handling TFA, DMF, and coupling reagents. Always perform reactions in a fume hood.

Sources

Application Note: Scalable Synthesis of 1,4-Piperidinedicarboxylic Acid Scaffolds

Topic: Scalable Synthesis Routes for 1,4-Piperidinedicarboxylic Acid Scaffolds Content Type: Application Note & Process Protocol Audience: Process Chemists, Medicinal Chemists, and CMC Leads

Executive Summary & Structural Definition

Target Molecule: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-Isonipecotic Acid).[1][2] CAS Registry: 84358-13-4 (Acid), 14897-50-8 (Ester precursors).

Technical Clarification: Strictly speaking, "1,4-Piperidinedicarboxylic acid" implies a free carboxylic acid at both the N-1 and C-4 positions. However, carbamic acids (N-COOH) are inherently unstable and spontaneously decarboxylate under ambient conditions. In pharmaceutical development, this nomenclature almost exclusively refers to the N-protected piperidine-4-carboxylic acid (typically N-Boc or N-Cbz), which serves as the stable, "masked" 1,4-dicarbonyl equivalent for downstream amide couplings.

This guide details the two-stage industrial synthesis of this scaffold:

-

Core Reduction: Catalytic hydrogenation of isonicotinic acid to isonipecotic acid.

-

N-Functionalization: Regioselective N-protection to yield the final "1,4-dicarboxyl" synthon.

Route Analysis: Strategic Selection

The synthesis of piperidine-4-carboxylic acid derivatives hinges on the reduction of the aromatic pyridine ring. We compare the two dominant industrial strategies:

| Feature | Route A: Heterogeneous Hydrogenation (Recommended) | Route B: Ring Closure (Dieckmann) |

| Starting Material | Isonicotinic Acid (Cheap, Abundant) | Acrylates / Amines |

| Atom Economy | High (Addition of H₂ only) | Moderate (Loss of alcohols/leaving groups) |

| Scalability | Excellent (Flow or Batch reactors) | Good, but requires cryogenic steps |

| Purity Profile | High (>98% typically) | Moderate (often requires chromatography) |

| Cost Driver | Catalyst (Rh, Pt, or Pd) | Reagents & Solvent volume |

Decision: Route A is the industry standard for scalability and green chemistry compliance. We will focus on optimizing the hydrogenation step to minimize catalyst cost while maximizing turnover frequency (TOF).

Protocol A: Catalytic Hydrogenation of Isonicotinic Acid

Objective: Conversion of Isonicotinic Acid to Isonipecotic Acid. Challenge: Pyridines can poison metal catalysts via nitrogen lone-pair coordination. Solution: Use of protonated solvents (Water/Acetic Acid) or Rhodium catalysts to prevent poisoning.

Materials

-

Substrate: Isonicotinic Acid (Solid)

-

Catalyst: 5% Rh/C (Preferred for mild conditions) OR 5% Pd/C (Requires higher pressure/temp)

-

Solvent: Deionized Water (Green solvent) or 10% Acetic Acid

-

Equipment: High-pressure Hastelloy reactor (Parr or Buchi type)

Step-by-Step Protocol

-

Reactor Loading:

-

Charge the reactor with Isonicotinic Acid (1.0 equiv).

-

Add Deionized Water (10 vol relative to mass).

-

Critical Step: Add 5% Rh/C catalyst (5 wt% loading relative to substrate).

-

Note: If using Pd/C, increase temperature to 80°C and pressure to >50 bar. Rh/C operates at 20-40°C / 5-10 bar.

-

-

Inertization:

-

Seal reactor.[3] Purge with Nitrogen (

) x 3 cycles (3 bar). -

Purge with Hydrogen (

) x 3 cycles to remove

-

-

Reaction:

-

Pressurize with

to 10 bar (150 psi) . -

Stir vigorously (>1000 rpm) to overcome gas-liquid mass transfer limitations.

-

Heat to 40°C . Monitor

uptake. Reaction is complete when uptake ceases (approx. 4-6 hours).

-

-

Workup (Filtration):

-

Cool to room temperature (RT). Vent

safely. -

Filter the mixture through a Celite pad to recover the catalyst (recyclable).

-

Wash the pad with warm water.

-

-

Isolation:

Protocol B: One-Pot N-Protection (The "1,4-Dicarboxyl" Formation)

Objective: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. Mechanism: Schotten-Baumann conditions. The carboxylic acid at C4 forms a salt, while the amine at N1 attacks the Boc-anhydride.

Materials

-

Substrate: Isonipecotic Acid (from Protocol A)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Base: Sodium Hydroxide (NaOH) (2.5 equiv)

-

Solvent: THF / Water (1:1 ratio)

Step-by-Step Protocol

-

Dissolution:

-

In a round-bottom flask, dissolve NaOH (2.5 equiv) in Water (5 vol).

-

Add Isonipecotic Acid (1.0 equiv). Stir until fully dissolved (formation of sodium isonipecotate).

-

-

Boc Addition:

-

Add THF (5 vol).

-

Cool solution to 0°C.

-

Add

(1.1 equiv) dropwise (or as a solution in THF). -

Process Control: Monitor pH. Maintain pH > 10 to ensure the amine is nucleophilic and the acid remains a salt.

-

-

Reaction:

-

Warm to RT and stir for 12-16 hours.

-

Validation: TLC or HPLC should show disappearance of the free amine.

-

-

Workup (The "pH Swing" - No Chromatography):

-

Wash: Extract the alkaline reaction mixture with Ethyl Acetate (EtOAc) x 1.[4] Discard the organic layer. (This removes unreacted

and non-acidic impurities). -

Acidification: Cool the aqueous layer to 0°C. Slowly add 2N HCl to adjust pH to 2-3. The product will precipitate or oil out.

-

Extraction: Extract the acidic aqueous layer with EtOAc (3 x 5 vol).

-

Drying: Combine organic layers, dry over

, and filter.

-

-

Final Isolation:

-

Concentrate in vacuo.

-

Result: White crystalline solid. Yield: >90%.

-

Process Visualization (Graphviz)

Diagram 1: Synthesis Pathway & Logic

Caption: Linear synthesis flow from aromatic precursor to N-protected scaffold.

Diagram 2: Purification Logic (No Chromatography)

Caption: "pH Swing" purification strategy eliminating the need for silica chromatography.

Scale-Up & Safety Considerations

Hydrogenation Safety (Critical)

-

Hydrogen Gas:

is highly flammable and explosive over a wide range of concentrations (4-75% in air). All equipment must be grounded to prevent static discharge. -

Reactor Rating: Ensure the reactor is rated for at least 1.5x the operating pressure. Burst disks must be inspected.

-

Catalyst Handling: Dry Rh/C and Pd/C are pyrophoric. Always keep the catalyst wet with water (approx. 50% water content) during handling. Filter under an inert atmosphere (

) if possible, or keep the filter cake wet to prevent ignition.

Process Chemistry Optimization

-

Exotherm Control: The reaction with

is exothermic. On a kg-scale, active cooling is required during addition. -

Gas Evolution:

decomposition releases

Analytical Validation (QC)

To confirm the identity and purity of the "1,4-Piperidinedicarboxylic acid" scaffold:

-

HPLC: Reverse-phase C18 column. Mobile phase: Water/Acetonitrile with 0.1% TFA.

-

Target: Single peak >98% area.

-

-

1H-NMR (DMSO-d6):

- 1.40 (s, 9H, Boc-tBu)

- 3.8-4.0 (m, 2H, N-CH eq)

- 12.2 (s, 1H, COOH - broad)

-

Melting Point: 144-146°C (for N-Boc derivative).[1]

References

- Google Patents. (n.d.). US3192220A - Reduction of isonicotinic acid esters.

-

National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

Ningbo Inno Pharmchem. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Piperidinedicarboxylic acid (1-Boc-Isonipecotic Acid)

Topic: Recrystallization Protocol & Troubleshooting Ticket ID: PUR-PIP-004 Status: Active Applicable Compound: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS: 84358-13-4) Note: While often referred to as "1,4-Piperidinedicarboxylic acid" in catalog nomenclature, this guide specifically addresses the 1-tert-butyl ester (N-Boc protected) derivative, which is the stable, solid intermediate used in API synthesis.[1] The free N-COOH carbamic acid is unstable.[1]

Core Directive & Solubility Profile

The Challenge: N-Boc-piperidine-4-carboxylic acid is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the cooling rate is uncontrolled or the solvent polarity is mismatched.[1] It is a low-melting solid (~145°C) with high solubility in polar organics.[1]

Solvent System Strategy: The most robust system for this scaffold is a Binary Solvent System using Ethyl Acetate (Good Solvent) and n-Heptane (Anti-Solvent) .[1] Heptane is preferred over hexane for pharmaceutical applications due to a better safety profile (ICH Q3C Class 3 vs. Class 2).

Solubility Data Table

| Solvent | Solubility (Hot ~60°C) | Solubility (Cold ~4°C) | Role |

| Ethyl Acetate (EtOAc) | High | Moderate | Dissolving (Good) |

| n-Heptane | Low | Insoluble | Precipitating (Anti) |

| Dichloromethane (DCM) | Very High | High | Avoid (Too soluble) |

| Water | Low (at pH < 4) | Insoluble | Wash solvent only |

| Ethanol | High | High | Avoid (Risk of esterification) |

Standard Operating Procedure (SOP)

Protocol ID: REC-BOC-ISO-01 Objective: Removal of unreacted isonipecotic acid, residual Boc-anhydride, and dimer impurities.[1]

Step-by-Step Methodology

-

Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Ethyl Acetate (approx. 2-3 mL per gram of crude). Heat the mixture to 60-65°C (gentle reflux).

-

Critical Check: If the solution is not clear, add EtOAc in 0.5 mL increments until fully dissolved. Do not exceed 5 mL/g.

-

-

Anti-Solvent Addition (Cloud Point): While maintaining the temperature at 60°C, slowly add n-Heptane dropwise via an addition funnel or syringe.

-

Stop Point: Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.

-

-

Clarification: Add a few drops of hot EtOAc to just redissolve the cloudiness, returning to a clear solution.[2]

-

Nucleation (Seeding): Remove from heat. Allow the flask to cool to ~50°C. Add a tiny crystal of pure product (seed crystal) if available.

-

Controlled Cooling: Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Do not use an ice bath yet.

-

Visual Check: White needles should begin to form. If oil droplets appear, see Troubleshooting immediately.

-

-

Maximizing Yield: Once at room temperature, transfer the flask to a refrigerator (4°C) for 4-12 hours.

-

Isolation: Filter the crystals using a Buchner funnel. Wash the cake with a cold 1:3 EtOAc:Heptane mixture. Dry under vacuum at 40°C.

Workflow Visualization

Caption: Figure 1. Binary solvent recrystallization workflow with decision node for oiling-out events.

Troubleshooting Knowledge Base (FAQs)

User Issue: "My product is coming out as a sticky oil at the bottom, not crystals."

-

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the temperature drops too fast, or the solution is too saturated with the anti-solvent (Heptane), causing the product to precipitate as a supercooled liquid before it can organize into a crystal lattice.

-

Corrective Action:

-

Reheat the mixture until the oil redissolves into a clear solution.

-

Add a small amount of the Good Solvent (EtOAc) (approx. 5-10% of total volume).[1] This shifts the composition away from the "oiling out" boundary.

-

Seed it: Add a seed crystal at ~45-50°C.

-

Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate further.

-

User Issue: "The crystals are slightly yellow/off-white."

-

Diagnosis: Inclusion of oxidation byproducts or residual starting material (isonipecotic acid).

-

Corrective Action:

-

Activated Carbon: Before the anti-solvent step, while the product is dissolved in hot EtOAc, add Activated Carbon (Charcoal). Stir for 15 mins, then filter hot through Celite. Proceed with Heptane addition.[3]

-

Pre-Wash: Dissolve crude in EtOAc and wash with 5% KHSO₄ or dilute HCl (aq) to remove unreacted amine/isonipecotic acid before attempting recrystallization.

-

User Issue: "I have very low yield (<50%)."

-

Diagnosis: Too much "Good Solvent" (EtOAc) was used, keeping the product in the mother liquor.

-

Corrective Action:

-

Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume.

-

Repeat the cooling/crystallization process to harvest a "second crop."

-

Note: Second crops are usually lower purity and should be analyzed separately.

-

Analytical Validation (CQA)

To confirm the success of the purification, compare the isolated solid against these metrics:

| Attribute | Specification | Validation Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 144–146°C (Pure Form) | Capillary Melting Point |

| 1H NMR | Absence of peaks at ~2.5-3.0 ppm (free isonipecotic acid) | 1H NMR (CDCl3 or DMSO-d6) |

| TLC | Single spot (Rf ~0.4 in 1:1 EtOAc/Hexane) | Silica Gel TLC (Stain: Ninhydrin/KMnO4) |

Troubleshooting Logic Map

Caption: Figure 2. Rapid diagnostic logic for common recrystallization failures.

References

-

BenchChem. (2025).[1][2] Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from

-

ChemicalBook. (2024). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - Properties and Synthesis. Retrieved from [1]

-

National Institutes of Health (NIH). (2020).[1] 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Crystal Structure and Hydrogen Bonding. PubChem.[1] Retrieved from [1]

-

BOC Sciences. (2024).[1][4] Recrystallization Techniques for N-Protected Heterocycles. Retrieved from [1]

Sources

Troubleshooting low reactivity of 1,4-Piperidinedicarboxylic acid esters

Technical Support Center: Optimizing Reactivity of 1,4-Piperidinedicarboxylic Acid Esters

Case ID: PIP-DICAR-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting low reactivity, regioselectivity issues, and hydrolysis failures.

Executive Summary

The "low reactivity" of 1,4-piperidinedicarboxylic acid esters (specifically 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate or N-Boc-ethyl isonipecotate ) is rarely due to intrinsic inertness but rather a mismatch between reaction conditions and the molecule’s specific conformational and electronic requirements.

This guide addresses the three most common failure modes:

-

Hydrolysis Stalls: Steric shielding of the C4-ester in the chair conformation.

-

Regioselectivity Errors (Lithiation): Unintended C2-lithiation (Beak reaction) vs. C4-enolization.

-

Nucleophilic Attack Failures: 1,3-diaxial hindrance blocking Grignard/hydride trajectories.[1]

Part 1: Diagnostic Logic Tree

Before altering your protocol, identify the specific kinetic trap using the logic flow below.

Figure 1: Diagnostic flowchart for isolating the cause of low reactivity in piperidine dicarboxylates.

Part 2: Troubleshooting Protocols

Issue A: Hydrolysis of the C4-Ester Stalls

The Problem: Standard saponification (NaOH/MeOH) often fails because the lipophilic N-Boc group and the ethyl/t-butyl ester create a "grease ball" effect, preventing aqueous hydroxide from attacking the carbonyl. Furthermore, the piperidine ring's chair conformation can shield the ester if the N-protecting group is bulky.

The Solution: Use Lithium Hydroxide (LiOH) in a mixed organic/aqueous system.[2] The Lithium cation (

| Parameter | Standard (Failing) Condition | Optimized Protocol |

| Reagent | NaOH or KOH (2M aq) | LiOH·H₂O (4–6 equiv) |

| Solvent | MeOH / Water | THF / MeOH / Water (3:1:1) |

| Temp | RT to 50°C | 60°C to Reflux |

| Mechanism | Simple Nucleophilic Acyl Substitution | Lewis-Acid Assisted Hydrolysis |

Protocol 1: LiOH-Mediated Hydrolysis

-

Dissolve 1.0 equiv of 1,4-piperidinedicarboxylate in THF (0.2 M).

-

Add 1 volume of MeOH and 1 volume of water (Final ratio THF:MeOH:H₂O = 3:1:1).

-

Heat to 60°C for 12–18 hours.

-

Workup (Critical): Acidify carefully to pH 4 with 1M HCl (do not go to pH 1 to avoid Boc cleavage). Extract with EtOAc.

Alternative for Stubborn Esters (Water-Free): If the ester is extremely hindered (e.g., t-butyl ester at C4), use Potassium Trimethylsilanolate (TMSOK) in THF.[1] This reagent acts as a soluble source of "naked" hydroxide.

-

Ref: Laganis, E. D., & Chenard, B. L. (1984).[1] Tetrahedron Letters.

Issue B: Alpha-Alkylation Fails (C4 vs. C2 Competition)

The Problem: Users often attempt to alkylate the C4 position (alpha to ester) but accidentally lithiate the C2 position (alpha to Nitrogen).

-

C4 (Thermodynamic): The alpha-proton of the ester is acidic (pKa ~24), but sterically shielded.

-

C2 (Kinetic): The N-Boc group directs strong bases (like s-BuLi) to the C2 position via the Complex Induced Proximity Effect (CIPE) .

The Solution: You must select the base based on the target position.

Figure 2: Base selection determines regioselectivity between C2 (Beak) and C4 (Enolate) functionalization.[1]

Protocol 2: Selective C4-Alkylation (Ester Enolate)

-

Base Prep: Generate LDA (1.1 equiv) in dry THF at -78°C.

-

Addition: Add the piperidine ester solution slowly down the side of the flask to pre-cooled base.

-

Equilibration: Stir for 30–45 mins at -78°C. Note: Do not warm up yet; retro-Claisen or N-Boc migration can occur.

-

Electrophile: Add the alkyl halide (e.g., MeI, BnBr) in DMPU (co-solvent, 10% v/v) to accelerate the reaction.

-

Stereochemistry: The electrophile will preferentially approach from the equatorial direction, placing the new alkyl group in the axial position initially, though thermodynamic equilibration may occur during workup.

Issue C: Nucleophilic Attack (Grignard) Stalls

The Problem: Adding Grignard reagents to the C4-ester often results in low yields or "stalled" ketone intermediates that refuse to react further to the tertiary alcohol. The axial hydrogens at C2/C6 create 1,3-diaxial interactions that block the trajectory of a bulky nucleophile approaching the carbonyl carbon.

The Solution:

-

Weinreb Amide Route: Convert the ester to a Weinreb amide (using isopropylmagnesium chloride and N,O-dimethylhydroxylamine). This brings the carbonyl further out from the ring sterics.

-

Reduction-Oxidation: Reduce the ester to the primary alcohol (

), then oxidize to the aldehyde (Swern/Dess-Martin). Aldehydes are less sterically demanding than esters for nucleophilic attack.

Part 3: FAQ

Q: Can I use acid hydrolysis (HCl) to cleave the ester? A: Yes, but it is not orthogonal.[1] Refluxing in 6M HCl will hydrolyze the C4-ethyl ester and remove the N-Boc group, yielding the free piperidine amino-acid salt. If you need to retain the N-Boc group, you must use the basic LiOH or TMSOK protocols described above.

Q: Why did my reaction turn black/tarry when using n-BuLi? A: n-BuLi is nucleophilic. It likely attacked the carbonyl of the Boc group or the ester directly, rather than acting as a base. Always use LDA or LHMDS for enolization (proton removal) to avoid nucleophilic attack.[1]

Q: I am trying to make the C4-methyl ester from the acid, but it's not reacting with MeOH/H2SO4.

A: Fisher esterification is an equilibrium process. For hindered piperidines, use Trimethylsilyldiazomethane (

References

-

Beak, P., & Lee, W. K. (1989).[1] Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines. Journal of Organic Chemistry, 54(26), 458–461.[1]

-

O'Brien, P., et al. (2010).[1] Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters, 12(15), 3360–3363.

-

Laganis, E. D., & Chenard, B. L. (1984).[1] Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.[1] [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 26: Acyl Substitution). [1]

Sources

Removing protecting groups from 1,4-Piperidinedicarboxylic acid scaffolds

The following guide serves as a specialized Technical Support Center for researchers working with 1,4-Piperidinedicarboxylic acid scaffolds . This scaffold, a derivative of isonipecotic acid, presents unique challenges due to its zwitterionic nature upon deprotection and the potential for C4-epimerization.

Topic: Protecting Group Removal & Zwitterion Isolation Ticket Priority: High (Synthesis/Purification Blockers) Assigned Specialist: Senior Application Scientist

Scaffold Overview & Architecture

Before initiating deprotection, verify your specific isomer and substitution.[1]

-

The Core: Piperidine ring with a carboxylic acid at C4 and a carbamate/amine at N1.[1]

-

The Challenge:

-

Solubility: The fully deprotected core (Isonipecotic acid) is a highly polar zwitterion, often insoluble in organic solvents and soluble in water, making extraction impossible.[1]

-

Stereochemistry: The C4 position has an enolizable proton.[1] Strong bases (and occasionally harsh acids) can cause epimerization between cis and trans isomers.[1]

-

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct deprotection strategy based on your orthogonal protecting groups.

Figure 1: Strategic decision tree for selecting deprotection reagents based on N-terminal protection. Note the specific critical warnings for each pathway.

Protocol Modules & Troubleshooting

Module A: N-Boc Removal (Acidolysis)

Standard Reagents: Trifluoroacetic Acid (TFA) or HCl in Dioxane.[1]

The Mechanism: Acid protonates the carbamate oxygen, leading to the collapse of the carbamate. This releases CO₂ and generates a tert-butyl cation .[2]

-

Why this matters: The tert-butyl cation is an electrophile. Without a "scavenger," it can re-attach to electron-rich regions (like Indole rings in Tryptophan or Thioethers in Methionine) or polymerize.[1]

Protocol:

-

Dissolve substrate in DCM (0.1 M).[1]

-

Add Scavenger: Triethylsilane (TES) or Thioanisole (2-5 eq) before acid.[1]

-

Add TFA (typically 1:1 to 1:4 ratio with DCM).[1]

-

Stir at Room Temp (RT) for 1-2 hours. Monitor by TLC (stain with Ninhydrin).[1]

Troubleshooting (Q&A):